![molecular formula C18H24N2O2 B14744872 2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol) CAS No. 2166-93-0](/img/structure/B14744872.png)
2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diphenyl-3,6-diazaoctane-1,8-diol: is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a diazaoctane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol typically involves the reaction of appropriate diamines with phenyl-substituted aldehydes under controlled conditions. One common method includes the condensation of 3,6-diazaoctane-1,8-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of 3,6-Diphenyl-3,6-diazaoctane-1,8-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amines .
Aplicaciones Científicas De Investigación
3,6-Diphenyl-3,6-diazaoctane-1,8-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,6-Diphenyl-3,6-diazaoctane-1,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazaoctane backbone allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the phenyl groups may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
3,6-Diazaoctane-1,8-diol: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
3,6-Dioxa-1,8-octanediol: Contains oxygen atoms instead of nitrogen, leading to distinct physical and chemical characteristics.
N,N′-Ditosyl-O,O′-dimesyl-3,6-diazaoctane-1,8-diol: A derivative with tosyl and mesyl groups, used in specific chemical applications.
Uniqueness: 3,6-Diphenyl-3,6-diazaoctane-1,8-diol is unique due to the presence of both phenyl and hydroxyl groups on a diazaoctane backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
2166-93-0 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[N-[2-[N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c21-15-13-19(17-7-3-1-4-8-17)11-12-20(14-16-22)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2 |
Clave InChI |
OYFYYGSWZFUXJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCN(CCO)C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


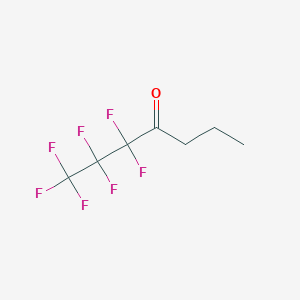
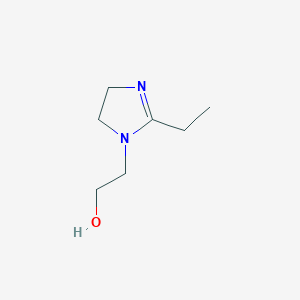
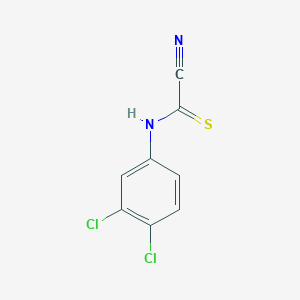

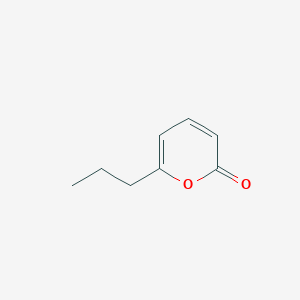

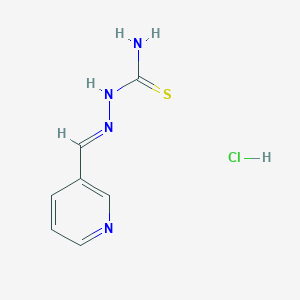
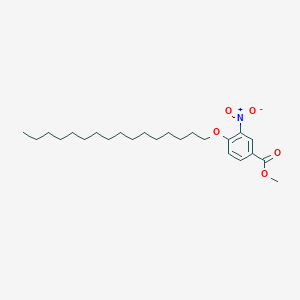
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)





